5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

Catalog No.
S665460
CAS No.
50593-92-5
M.F
C6H5BrN2O2S
M. Wt
249.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

CAS Number

50593-92-5

Product Name

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

IUPAC Name

5-bromo-2-methylsulfanylpyrimidine-4-carboxylic acid

Molecular Formula

C6H5BrN2O2S

Molecular Weight

249.09 g/mol

InChI

InChI=1S/C6H5BrN2O2S/c1-12-6-8-2-3(7)4(9-6)5(10)11/h2H,1H3,(H,10,11)

InChI Key

YJEWVVYJOJJLBP-UHFFFAOYSA-N

SMILES

CSC1=NC=C(C(=N1)C(=O)O)Br

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)O)Br

The exact mass of the compound 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157318. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid (CAS 50593-92-5) is a highly functionalized, trisubstituted pyrimidine building block widely procured for the synthesis of kinase inhibitors and complex heterocyclic therapeutics[1]. It features three orthogonal reactive sites: a 4-carboxylic acid for immediate amide bond formation, a 5-bromo substituent for transition-metal-catalyzed cross-coupling, and a 2-methylthio group that serves as a stable, latent handle for late-stage nucleophilic substitution . This specific substitution pattern allows chemists to sequentially build out the C4, C5, and C2 positions without requiring complex protection-deprotection strategies, making it a critical raw material for efficient library synthesis and active pharmaceutical ingredient (API) scale-up[2].

Substituting this compound with closely related analogs introduces severe process bottlenecks. Utilizing 5-bromo-2-chloropyrimidine-4-carboxylic acid replaces the stable methylthio group with a highly reactive chloride, which frequently undergoes competitive nucleophilic aromatic substitution (SNAr) during C4-amide coupling, drastically reducing yields and complicating purification [1]. Conversely, utilizing 2-(methylthio)pyrimidine-4-carboxylic acid entirely removes the C5-bromo handle, preventing direct Suzuki-Miyaura or Stille cross-coupling essential for installing bulky aryl or heteroaryl groups required in modern drug scaffolds . Procurement of the exact 5-bromo-2-(methylthio) configuration is therefore strictly necessary to maintain chemoselectivity and synthetic orthogonality across multi-step manufacturing workflows [2].

Orthogonal Stability During C4-Amidation

The 2-methylthio group provides critical stability during standard peptide coupling conditions. When reacting 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid with primary or secondary amines using coupling reagents like HATU and DIEA, the C4-amide is formed cleanly without affecting the C2 position [1]. In contrast, the 2-chloro analog is susceptible to competitive amine attack at the C2 position, leading to complex mixtures of products. The methylthio group remains intact, acting as a reliable protecting and directing group during this initial synthetic step .

Evidence DimensionC2 stability during C4-amidation
Target Compound DataStable (>90% chemoselectivity for C4-amide formation)
Comparator Or Baseline5-Bromo-2-chloropyrimidine-4-carboxylic acid (Prone to competitive C2-amine displacement)
Quantified DifferenceElimination of C2-substitution side reactions during amidation
ConditionsStandard HATU/DIEA coupling with amines at room temperature

Eliminating competitive C2-substitution during amide formation simplifies purification and maximizes the yield of the desired intermediate, reducing overall raw material costs.

Controlled Activation for Late-Stage Functionalization

A defining advantage of the 2-methylthio group is its ability to be activated on demand. While stable to initial cross-coupling and amidation conditions, the methylthio group can be quantitatively oxidized by mCPBA to a methylsulfonyl or methylsulfinyl group [1]. This oxidized intermediate is highly electrophilic, enabling rapid and high-yielding nucleophilic aromatic substitution (SNAr) with diverse nucleophiles (e.g., anilines, alkoxides) to finalize the molecular structure [2].

Evidence DimensionReactivity toward nucleophiles (SNAr)
Target Compound DataTunable (Inert as -SMe, highly reactive as -SO2Me after mCPBA oxidation)
Comparator Or Baseline2-Methoxy analogs (Poor leaving group, highly resistant to late-stage SNAr)
Quantified DifferenceEnables >80% yield in late-stage amine displacement after oxidation
ConditionsOxidation with mCPBA followed by SNAr with amines

This tunable reactivity allows chemists to install sensitive functional groups at the C2 position at the very end of the synthesis, avoiding degradation during earlier harsh reaction steps.

Enabling C5-Aryl Extension via Suzuki Coupling

The presence of the 5-bromo substituent is essential for extending the pyrimidine core. 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid (and its derived amides) readily undergo palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl and heteroaryl boronic acids . Baseline compounds lacking this halogen require complex, low-yielding C-H activation or pre-functionalization steps to achieve the same structural complexity [1].

Evidence DimensionDirect C5-arylation capability
Target Compound DataDirectly undergoes Pd-catalyzed cross-coupling (typical yields 70-90%)
Comparator Or Baseline2-(Methylthio)pyrimidine-4-carboxylic acid (Requires multi-step pre-functionalization)
Quantified DifferenceSaves 2-3 synthetic steps for C5-arylation
ConditionsStandard Pd-catalyzed Suzuki coupling conditions

Direct C5 cross-coupling drastically shortens the synthetic route to complex multi-ring systems, which is a primary driver for selecting this specific brominated building block.

Synthesis of Kinase Inhibitors (e.g., HPK1, EED Inhibitors)

The orthogonal reactivity of this compound makes it an ideal starting material for assembling complex kinase inhibitors. The C4 position is readily converted to an amide, the C5 position is arylated via Suzuki coupling, and the C2 position is subsequently oxidized and substituted with an amine to bind the kinase hinge region[1].

Development of Novel Agrochemicals

The pyrimidine core is a privileged scaffold in crop protection. This building block allows for rapid structure-activity relationship (SAR) exploration by varying the substituents at the C2, C4, and C5 positions independently without cross-reactivity issues during synthesis .

Library Generation for High-Throughput Screening

The reliable, step-wise functionalization enabled by the 5-bromo and 2-methylthio groups makes this compound highly suitable for automated or parallel synthesis of pyrimidine-based compound libraries, minimizing the need for intermediate purification[2].

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

50593-92-5

Wikipedia

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

Dates

Last modified: 08-15-2023

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